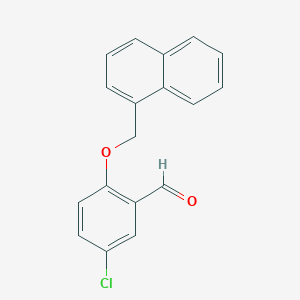
5-Chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Kinetic Studies and Catalysis
One research area focuses on the kinetics and catalysis involving naphthalene derivatives. For instance, studies on the acid-induced rearrangement of naphthalene derivatives have provided insights into solvent effects, temperature, and hydrochloric acid concentration on reaction outcomes, demonstrating the intricate behavior of these compounds in organic synthesis (Santos, Robert, & Valderrama, 1993). Moreover, research on size-selective Lewis acid catalysis in microporous metal-organic frameworks with exposed coordination sites showcases the potential of naphthalene derivatives in facilitating specific reactions, highlighting their utility in the synthesis of complex organic molecules (Horike, Dincǎ, Tamaki, & Long, 2008).
Synthesis of Bioactive Molecules
Naphthalene derivatives have been utilized in the synthesis of bioactive molecules, including anticancer agents. For example, the synthesis and characterization of naphthalene-based benzimidazole derivatives have been explored for their anticancer properties, demonstrating the role of naphthalene moieties in developing therapeutically relevant compounds (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Photocatalytic Degradation Studies
Research on the photocatalytic degradation of pollutants using naphthalene-related compounds provides insights into environmental applications. Studies investigating mechanisms of dye degradation under UV irradiation in the presence of naphthalene derivatives highlight their potential in environmental remediation and pollution control (Song, Xu, He, Chen, Xiao, & Yan, 2007).
Organic Synthesis Applications
Naphthalene derivatives have been applied in various organic synthesis methodologies, including the synthesis of polycyclic aromatic hydrocarbons and their oxidized derivatives. These studies showcase the versatility of naphthalene derivatives in constructing complex organic structures, highlighting their significance in organic chemistry (Thomson, Parrish, Pradhan, & Lakshman, 2015).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of anti-depressant molecules
Mode of Action
It’s known that similar compounds exhibit significant photomechanic effects . The 1H NMR spectral changes for the microcrystals before and after UV irradiation suggest that photodimerization is the driving force for the light-induced macroscopic mechanic movements .
Biochemical Pathways
The compound’s photomechanic effects suggest it may influence photochemical reactions .
Result of Action
Similar compounds have been observed to cause significant photomechanic effects .
Action Environment
The action of 5-Chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde can be influenced by environmental factors such as light. For instance, UV irradiation has been shown to induce photodimerization in similar compounds .
properties
IUPAC Name |
5-chloro-2-(naphthalen-1-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO2/c19-16-8-9-18(15(10-16)11-20)21-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDVIVSUNULPIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

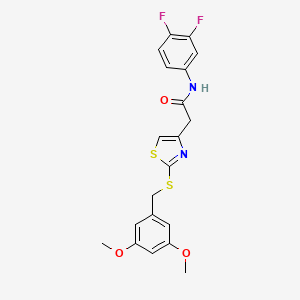

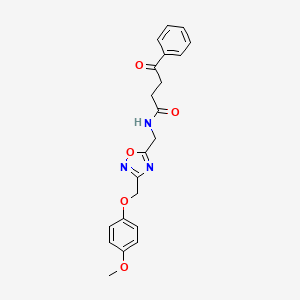

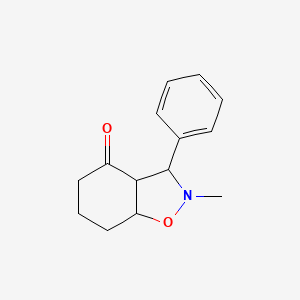
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(oxolan-2-yl)piperidine-4-carboxylic acid](/img/structure/B2502527.png)
![Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2502528.png)
![Methyl 2-{[2-(methoxycarbonyl)phenyl]amino}benzoate](/img/structure/B2502530.png)



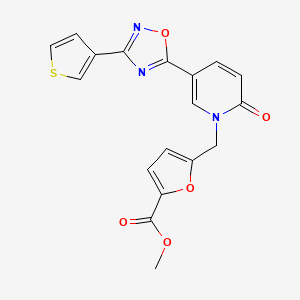
![3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2502540.png)
![N-[cyano(cyclohexyl)methyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B2502542.png)